

# An In-depth Technical Guide to 5(6)-Carboxytetramethylrhodamine (TAMRA)

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## Compound of Interest

Compound Name: 5(6)-  
Carboxytetramethylrhodamine

Cat. No.: B613260

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5(6)-Carboxytetramethylrhodamine (TAMRA)** is a bright, orange-fluorescent dye widely utilized in the fields of molecular biology, cell biology, and drug discovery. It belongs to the rhodamine family of fluorophores, known for their high fluorescence quantum yields and good photostability. TAMRA is commonly used to label proteins, peptides, and nucleic acids for various applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.[1][2][3] This guide provides a comprehensive overview of the technical properties, experimental protocols, and key applications of **5(6)-carboxytetramethylrhodamine** and its amine-reactive succinimidyl ester derivative.

## Core Properties and Specifications

**5(6)-Carboxytetramethylrhodamine** is a mixture of two isomers, the 5- and 6-carboxytetramethylrhodamine.[3] The physical and spectral properties of TAMRA can vary slightly depending on the solvent and conjugation state. The succinimidyl ester (SE) derivative of TAMRA is a popular choice for labeling biomolecules as it readily reacts with primary and secondary amines to form stable amide bonds.[4]

## Quantitative Data Summary

| Property                              | 5(6)-Carboxytetramethylrhodamine                                     | 5(6)-Carboxytetramethylrhodamine, Succinimidyl Ester (SE)            |
|---------------------------------------|--|--|
| Molecular Formula                     | C <sub>25</sub> H <sub>22</sub> N <sub>2</sub> O <sub>5</sub> [1][5] | C <sub>29</sub> H <sub>25</sub> N <sub>3</sub> O <sub>7</sub> [4][6] |
| Molecular Weight                      | ~430.45 g/mol [1][3][5]  | ~527.52 g/mol [4][6]   |
| Excitation Maximum (λ <sub>ex</sub> ) | ~552-565 nm[1][2][3]   | ~540-543 nm[4]   |
| Emission Maximum (λ <sub>em</sub> )   | ~575-583 nm[1][2]  | ~565-578 nm[4]   |
| Molar Extinction Coefficient (ε)      | >90,000 cm <sup>-1</sup> M <sup>-1</sup> [4]                         | Not specified  |
| Solubility                            | Soluble in DMSO, DMF, and Methanol[2][3][4]                          | Soluble in DMSO and DMF[4]   |
| Appearance                            | Red or pink solid[1][3][4]   | Red solid[4]   |
| Storage                               | -20°C, protect from light[2][4][7][8]                                | -20°C, protect from light[4][7]                                      |

## Experimental Protocols

### Labeling of Proteins with 5(6)-TAMRA Succinimidyl Ester

This protocol provides a general procedure for conjugating 5(6)-TAMRA-SE to proteins containing primary amines (e.g., lysine residues).

Materials:

- 5(6)-TAMRA Succinimidyl Ester (TAMRA-SE)
- Protein of interest (2-10 mg/mL)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[9][10]

- Purification column (e.g., Sephadex G-25)[9][11]
- Storage Buffer (e.g., PBS)

Procedure:

- Prepare TAMRA-SE Stock Solution: Immediately before use, dissolve the TAMRA-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9][10] Vortex to ensure complete dissolution. Protect the solution from light.
- Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[12] Buffers containing primary amines (e.g., Tris) should not be used as they will compete for reaction with the dye.[10]
- Labeling Reaction:
  - Slowly add the TAMRA-SE stock solution to the protein solution while gently vortexing. A typical molar excess of dye to protein is 5-10 fold.[9][10] The optimal ratio may need to be determined empirically.
  - Incubate the reaction for 1 hour at room temperature, protected from light.[9][10]
- Purification:
  - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[9][11]
  - Collect the fractions containing the brightly colored, labeled protein. The labeled protein will typically elute first.
- Determination of Degree of Labeling (DOL):
  - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of TAMRA (~555 nm).[11]
  - The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.[11] An effective DOL for most applications is between 2 and 4.[13]

- Storage: Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[10]

## Key Applications

**5(6)-Carboxytetramethylrhodamine** and its derivatives are versatile tools in life science research with a broad range of applications:

- Fluorescence Microscopy: Labeled antibodies and other probes are used for immunofluorescent staining to visualize the localization of specific proteins within cells and tissues.[11]
- Flow Cytometry: TAMRA-conjugated antibodies are used to identify and quantify specific cell populations.
- Fluorescence Resonance Energy Transfer (FRET): TAMRA is often used as a quencher for fluorophores like FAM, HEX, TET, and JOE in dual-labeled probes for applications such as real-time PCR.[1] It can also serve as a FRET partner in studies of molecular interactions.
- Oligonucleotide Labeling: TAMRA is a common dye for labeling oligonucleotides at the 5' or 3' ends for use in various molecular biology assays.
- Peptide Labeling: It is used to label peptides for studying their distribution and interactions.

## Visualizations

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